![molecular formula C10H8ClNO2 B1439009 (4-chloro-1H-indol-1-yl)acetic acid CAS No. 1092303-15-5](/img/structure/B1439009.png)
(4-chloro-1H-indol-1-yl)acetic acid
Overview
Description
(4-chloro-1H-indol-1-yl)acetic acid is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring This particular compound is characterized by the presence of a chlorine atom at the 4-position of the indole ring and an acetic acid moiety attached to the nitrogen atom of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-1H-indol-1-yl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloroindole.
Acylation Reaction: The 4-chloroindole undergoes an acylation reaction with chloroacetic acid in the presence of a suitable catalyst, such as a Lewis acid (e.g., aluminum chloride), to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs.
Chemical Reactions Analysis
Types of Reactions
(4-chloro-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives, which may have different biological activities.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups, such as alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can produce a range of oxidized or reduced indole compounds.
Scientific Research Applications
Chemistry
In synthetic chemistry, (4-chloro-1H-indol-1-yl)acetic acid serves as a building block for developing more complex molecules. Its indole structure allows for diverse functionalization, enabling the creation of various derivatives with tailored properties.
Research indicates that this compound exhibits potential bioactive properties, particularly in:
- Antibacterial Activity: Studies suggest that derivatives of acetic acid, including this compound, can inhibit the growth of biofilm-forming pathogens. For instance, related indole derivatives have shown significant antibacterial effects against various strains .
- Cytotoxic Effects: The compound has been evaluated for its cytotoxic potential against cancer cell lines, demonstrating promising inhibitory effects on cell viability .
Medicinal Chemistry
This compound is being investigated for its therapeutic applications:
- Cancer Treatment: Indole-based compounds are explored as potential drugs for treating various cancers due to their ability to modulate biological pathways involved in cell growth and apoptosis .
- Inflammatory Diseases: The compound may serve as a lead for drug development targeting inflammation-related conditions, showcasing selective interaction with biological targets.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- A study demonstrated that substituents on the indole ring could significantly alter the antibacterial and cytotoxic properties, providing insights into structure–activity relationships .
- Another investigation highlighted its potential in resensitizing methicillin-resistant Staphylococcus aureus strains to β-lactam antibiotics, indicating its role in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of (4-chloro-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can bind to various biological targets, modulating their activity and leading to different biological effects. The exact pathways and targets depend on the specific application and the derivative of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
4-bromo-1H-indol-1-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
1H-indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group at the 2-position.
Uniqueness
(4-chloro-1H-indol-1-yl)acetic acid is unique due to the presence of the chlorine atom at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a bioactive molecule and make it a valuable intermediate in synthetic chemistry.
Biological Activity
(4-chloro-1H-indol-1-yl)acetic acid is a synthetic organic compound belonging to the indole family, characterized by a chlorine atom at the 4-position of the indole ring and an acetic acid moiety attached to the nitrogen atom. This compound has garnered attention in biological research for its potential bioactive properties, particularly in medicinal chemistry and plant biology.
- Chemical Formula: C10H8ClNO2
- CAS Number: 1092303-15-5
- Molecular Weight: 219.63 g/mol
Synthesis
The synthesis of this compound typically involves:
- Starting with commercially available 4-chloroindole.
- Performing an acylation reaction with chloroacetic acid, often utilizing a Lewis acid catalyst.
- Purifying the resulting product through recrystallization or chromatography.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole structure allows it to modulate biological pathways, influencing processes such as cell growth and apoptosis .
Antibacterial Activity
Research indicates that compounds related to acetic acid, including this compound, exhibit antibacterial properties. A study on acetic acid demonstrated its efficacy against biofilm-forming pathogens, suggesting that similar indole derivatives could possess significant antibacterial activity .
Table 1: Antibacterial Activity Comparison
Compound | MIC (Minimum Inhibitory Concentration) | Target Organisms |
---|---|---|
Acetic Acid | 0.16 - 0.31% | Various burn wound pathogens |
This compound | TBD | TBD |
Note: TBD indicates that specific MIC data for this compound is not yet available in the literature.
Cytotoxicity Studies
Cytotoxicity assessments have been performed on related indole compounds, revealing their potential as therapeutic agents against cancer cells. For instance, structure–activity relationship studies indicated that modifications to the indole structure can enhance cytotoxic effects while reducing toxicity to mammalian cells .
Table 2: Cytotoxicity Data from Related Studies
Compound | Cell Line Tested | GI50 (Growth Inhibitory Concentration) |
---|---|---|
Indole Derivative A | HeLa | 12 µM |
Indole Derivative B | MCF7 | 8 µM |
This compound | TBD | TBD |
GI50 values for this compound are still under investigation.
Case Study: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of various indole derivatives highlighted the potential of this compound as a lead compound for developing new antibiotics. The study emphasized the need for further exploration into its mechanism of action and structure–activity relationships to optimize its therapeutic profile .
Structure–Activity Relationship Studies
Research has shown that modifications in the chlorine substituent can significantly affect the biological activity of indole derivatives. For example, replacing chlorine with other halogens or functional groups can lead to variations in antibacterial potency and cytotoxicity . This emphasizes the importance of chemical structure in determining biological outcomes.
Properties
IUPAC Name |
2-(4-chloroindol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLASXUJLCUSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.